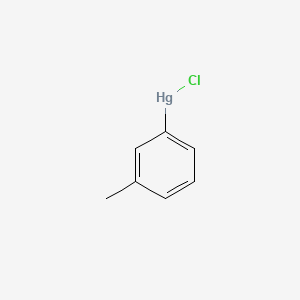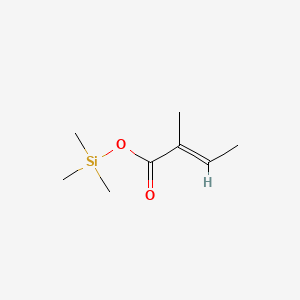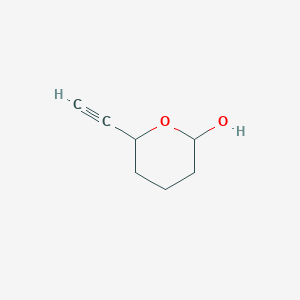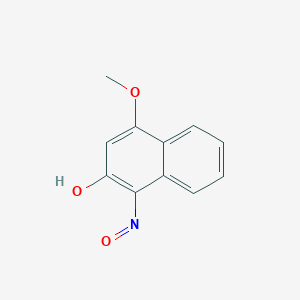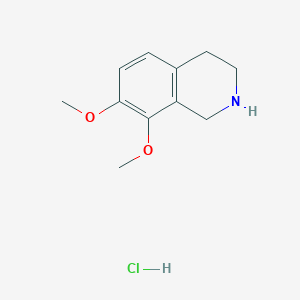![molecular formula C17H18ClN3O2 B13815063 [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chlorophenyl group and a pyridine ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-Chloro-phenyl)-piperazine: This intermediate can be synthesized by reacting 4-chloroaniline with piperazine under controlled conditions.
Formation of Pyridin-4-YL-acetic acid: This can be achieved through the reaction of pyridine-4-carboxylic acid with acetic anhydride.
Coupling Reaction: The final step involves coupling the two intermediates, 4-(4-Chloro-phenyl)-piperazine and pyridin-4-YL-acetic acid, using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
作用機序
The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can result in the inhibition of specific biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound is structurally similar, with a fluorine atom replacing the chlorine atom in the phenyl ring.
4-Chlorophenylacetic acid: This compound shares the 4-chlorophenyl group but lacks the piperazine and pyridine moieties.
Uniqueness
The uniqueness of [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both the piperazine and pyridine rings allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C17H18ClN3O2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)piperazin-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-1-3-15(4-2-14)20-9-11-21(12-10-20)16(17(22)23)13-5-7-19-8-6-13/h1-8,16H,9-12H2,(H,22,23) |
InChIキー |
OVDSIZLNXITVCF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC=NC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
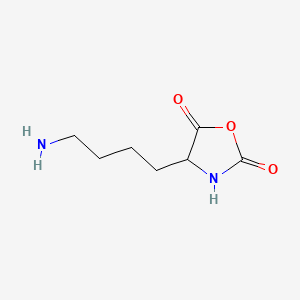
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
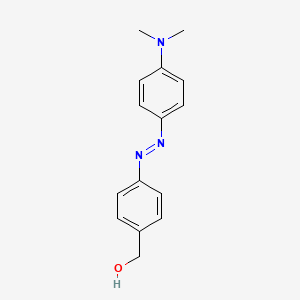
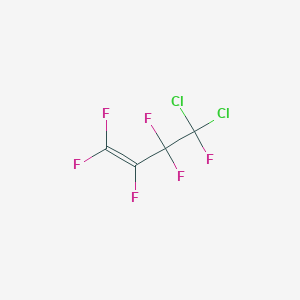

![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
